molecular formula C21H40O3 B14226012 2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester CAS No. 828263-33-8

2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester

Cat. No.: B14226012
CAS No.: 828263-33-8
M. Wt: 340.5 g/mol
InChI Key: YGQMDFMXPBTIRS-UHFFFAOYSA-N
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Description

2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester is an organic compound with a complex structure It belongs to the class of furan derivatives, which are known for their aromatic properties and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester typically involves the esterification of 2-Furanacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-Furanacetic acid+MethanolAcid Catalyst2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester+Water\text{2-Furanacetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-Furanacetic acid+MethanolAcid Catalyst​2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, especially under basic conditions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions, while the long tetradecyl chain can enhance lipophilicity, facilitating membrane penetration and interaction with lipid bilayers. These properties contribute to its biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furanacetic acid, tetrahydro-5-oxo-, methyl ester
  • 2-Furanacetic acid, tetrahydro-2-methyl-5-oxo-, ethyl ester
  • 2-Furanacetic acid, tetrahydro-3-methyl-5-oxo-, methyl ester

Uniqueness

2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

828263-33-8

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

methyl 2-(5-tetradecyloxolan-2-yl)acetate

InChI

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-17-20(24-19)18-21(22)23-2/h19-20H,3-18H2,1-2H3

InChI Key

YGQMDFMXPBTIRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1CCC(O1)CC(=O)OC

Origin of Product

United States

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